molecular formula C18H17ClFNO3 B554282 Z-L-p-Fluoro-Phe-chloromethylketone CAS No. 400771-48-4

Z-L-p-Fluoro-Phe-chloromethylketone

Cat. No.: B554282
CAS No.: 400771-48-4
M. Wt: 349.8 g/mol
InChI Key: SSXSAFSLNOWRIX-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-p-Fluoro-Phe-chloromethylketone typically involves the protection of the amino group of p-fluorophenylalanine, followed by chloromethylation of the ketone group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Z-L-p-Fluoro-Phe-chloromethylketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Z-L-p-Fluoro-Phe-chloromethylketone is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biological research to study enzyme inhibition mechanisms. It serves as a tool for investigating the role of proteases in various biological processes.

Medicine: In medicine, this compound has potential therapeutic applications due to its ability to inhibit specific proteases. It is being explored for its use in treating diseases where protease activity is a contributing factor.

Industry: Industrially, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Z-L-p-Fluoro-Phe-chloromethylketone exerts its effects by inhibiting proteases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways and processes, making it a valuable tool in research and potential therapeutic agent.

Comparison with Similar Compounds

  • Z-L-p-Fluoro-Phe-aldehyde
  • Z-L-p-Fluoro-Phe-methylketone
  • Z-L-p-Fluoro-Phe-ethylketone

Comparison: Compared to these similar compounds, Z-L-p-Fluoro-Phe-chloromethylketone is unique due to its chloromethyl group, which allows for specific nucleophilic substitution reactions. This feature enhances its versatility in synthetic applications and its effectiveness as a protease inhibitor.

Properties

IUPAC Name

benzyl N-[(2S)-4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSAFSLNOWRIX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427234
Record name Z-L-p-Fluoro-Phe-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400771-48-4
Record name Z-L-p-Fluoro-Phe-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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